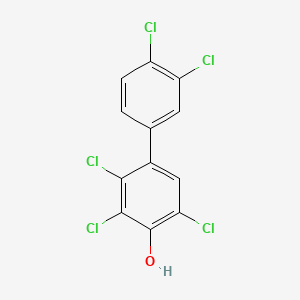
4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl
描述
4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that contain 209 individual compounds with varying levels of chlorination. 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is known for its persistence in the environment and its potential to cause adverse health effects in humans and wildlife .
属性
IUPAC Name |
2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)12(18)11(17)10(6)16/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCTWHUJUDFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165175 | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152969-11-4 | |
| Record name | 4-Hydroxy-2,3,3′,4′,5-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152969-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152969114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl typically involves the hydroxylation of 2,3,3’,4’,5-pentachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P450 enzymes which catalyze the hydroxylation process .
Industrial Production Methods: The compound is often synthesized in laboratories for experimental purposes .
化学反应分析
Types of Reactions: 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated biphenyls.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used.
科学研究应用
4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl has several scientific research applications, including:
Chemistry: Studying the environmental fate and transformation of PCBs.
Biology: Investigating the compound’s effects on biological systems, including endocrine disruption and neurotoxicity.
Medicine: Exploring its potential role in disrupting thyroid hormone levels and its implications for human health.
Industry: Assessing the environmental impact of PCBs and developing remediation strategies
作用机制
The mechanism of action of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can bind to thyroid hormone transport proteins, leading to decreased thyroid hormone levels.
Neurotoxicity: It affects neurotransmitter systems, including dopaminergic and noradrenergic pathways, potentially leading to behavioral and developmental effects
相似化合物的比较
2,3,3’,4’,5-Pentachlorobiphenyl: A parent compound without the hydroxyl group.
4-Hydroxy-2’,3,4’,5,6’-pentachlorobiphenyl: Another hydroxylated PCB with a different chlorine substitution pattern.
Uniqueness: 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is unique due to its specific hydroxylation pattern, which influences its biological activity and environmental persistence. Its ability to disrupt endocrine and neurotransmitter systems distinguishes it from other PCBs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


